physical and chemical properties of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide
physical and chemical properties of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide
An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Characterization, and Scientific Context
Authored by: A Senior Application Scientist
Foreword: The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its rigid structure and capacity for diverse functionalization.[1] This guide focuses on a specific, yet under-documented derivative: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide . While direct experimental data for this compound is sparse in publicly available literature, its synthesis and properties can be confidently inferred from established chemical principles and the well-characterized nature of its precursors. This document serves as a technical resource for researchers, providing a robust framework for its synthesis, characterization, and safe handling, thereby enabling its exploration as a versatile building block in drug discovery and materials science.
Molecular Overview and Physicochemical Properties
3-Bromo-1-methyl-1H-pyrazole-4-carboxamide belongs to the class of halogenated heterocyclic amides. The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a bromine atom at the C3 position, a methyl group on the N1 nitrogen, and a carboxamide group at the C4 position. The bromine atom, in particular, serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions.
Structural Information
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IUPAC Name: 3-bromo-1-methyl-1H-pyrazole-4-carboxamide
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Molecular Formula: C₅H₆BrN₃O
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Canonical SMILES: CN1C=C(C(=N1)Br)C(=O)N
Physicochemical Data Summary
The following table summarizes the calculated and inferred physicochemical properties. As explicit experimental data is not available, these values are derived from computational models and data from closely related analogues, such as the corresponding ethyl ester and carboxylic acid.[2]
| Property | Value (Calculated or Inferred) | Data Source/Justification |
| Molecular Weight | 204.02 g/mol | Calculated from Molecular Formula |
| Monoisotopic Mass | 202.96942 Da | Calculated from Molecular Formula |
| Physical State | White to off-white solid | Inferred from related amides and carboxylic acids which are typically solids at room temperature.[3] |
| Melting Point | Not available (Expected >150 °C) | Inferred. The presence of the primary amide group allows for strong intermolecular hydrogen bonding, which typically results in higher melting points compared to the corresponding ester or carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Inferred from structural analysis. The amide group enhances polarity and hydrogen bonding potential, but the overall molecule remains largely organic. |
| XLogP3 (Predicted) | ~0.5 | A lower value than the corresponding ester (~1.5)[2], indicating increased hydrophilicity due to the amide group. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (from C=O and 2x N) | Calculated |
Synthesis and Chemical Reactivity
The most logical and efficient synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide proceeds via the amidation of its corresponding carboxylic acid precursor. This multi-step approach ensures high yields and allows for late-stage diversification if other amines were to be used.
Proposed Synthetic Workflow
The synthesis begins with the commercially available ethyl ester, which is hydrolyzed to the carboxylic acid. The acid is then activated and reacted with an ammonia source to yield the target primary amide. This workflow is reliable and based on standard, well-documented organic chemistry transformations.[4][5]
Caption: Proposed synthetic pathway for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.
Detailed Experimental Protocol: Synthesis via Acid Chloride
This protocol is a self-validating system based on standard laboratory procedures for amide synthesis.[5] The causality behind each step is explained to ensure reproducibility and understanding.
Part A: Saponification of the Ester Precursor
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).
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Dissolution: Dissolve the ester in a 3:1 mixture of tetrahydrofuran (THF) and water. The use of a co-solvent system is critical as it ensures the organic ester and the aqueous base are in the same phase, maximizing reaction rate.
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Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution. Stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The decrease in pH protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.
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Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum. This yields pure 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid.
Part B: Amidation
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Acid Chloride Formation: Suspend the dried carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Causality: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the highly reactive acyl chloride.
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Activation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.
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Amidation Reaction: In a separate flask, prepare a solution of aqueous ammonia (NH₄OH, 5.0 eq) in DCM and cool to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring. Causality: This step must be performed cold and with an excess of base (ammonia) to neutralize the HCl generated during the reaction, which would otherwise protonate the ammonia, rendering it non-nucleophilic.
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Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Dilute with DCM and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three key functional components: the brominated pyrazole ring and the carboxamide side chain.
Sources
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 2. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2 | CID 15933799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-bromo-1H-pyrazole-4-carboxylic acid | 1502986-45-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
